(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
(±)18-HETE is the racemic version of a cytochrome P450 (CYP450) metabolite of arachidonic acid. When formed by the CYP2E1 isoform, 18-HETE is comprised 100% of the (R) isomer. 18(R)-HETE dose-dependently stimulates vasodilation of the rabbit kidney, whereas 18(S)-HETE does not affect perfusion pressure. 18-HETE has negligible effects on ATPase activity. 18(R)-HETE at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles.
18-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 18-hete is considered to be an eicosanoid lipid molecule. 18-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 18-Hete has been primarily detected in urine. Within the cell, 18-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 18-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid.
18-HETE is a HETE that consists of arachidonic acid bearing a hydroxy substituent at position 18. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 18-HETE(1-).
18-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 18-hete is considered to be an eicosanoid lipid molecule. 18-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 18-Hete has been primarily detected in urine. Within the cell, 18-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 18-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid.
18-HETE is a HETE that consists of arachidonic acid bearing a hydroxy substituent at position 18. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 18-HETE(1-).
Brand Name:
Vulcanchem
CAS No.:
133268-58-3
VCID:
VC21209586
InChI:
InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-
SMILES:
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid
CAS No.: 133268-58-3
Cat. No.: VC21209586
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)18-HETE is the racemic version of a cytochrome P450 (CYP450) metabolite of arachidonic acid. When formed by the CYP2E1 isoform, 18-HETE is comprised 100% of the (R) isomer. 18(R)-HETE dose-dependently stimulates vasodilation of the rabbit kidney, whereas 18(S)-HETE does not affect perfusion pressure. 18-HETE has negligible effects on ATPase activity. 18(R)-HETE at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles. 18-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 18-hete is considered to be an eicosanoid lipid molecule. 18-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 18-Hete has been primarily detected in urine. Within the cell, 18-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 18-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid. 18-HETE is a HETE that consists of arachidonic acid bearing a hydroxy substituent at position 18. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 18-HETE(1-). |
|---|---|
| CAS No. | 133268-58-3 |
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-18-hydroxyicosa-5,8,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11- |
| Standard InChI Key | PPCHNRUZQWLEMF-XBOCNYGYSA-N |
| Isomeric SMILES | CCC(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
| SMILES | CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O |
| Canonical SMILES | CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O |
| Appearance | Assay:≥97%A solution in ethanol |
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